molecular formula C13H20N4O2S2 B2995058 5-ethyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)thiophene-2-sulfonamide CAS No. 2034520-42-6

5-ethyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)thiophene-2-sulfonamide

Cat. No.: B2995058
CAS No.: 2034520-42-6
M. Wt: 328.45
InChI Key: JFXIVOSWXBPYLQ-UHFFFAOYSA-N
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Description

5-ethyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)thiophene-2-sulfonamide is a synthetic organic compound of significant interest in medicinal chemistry and biochemical research. This molecule features a thiophene-sulfonamide scaffold linked to a 1,2,3-triazole moiety via a branched aliphatic chain. The structural combination of a thiophene-sulfonamide and a triazole is characteristic of compounds studied for their potential as enzyme inhibitors. Compounds with similar structures, particularly thiophene-sulfonamides, have been extensively investigated as potent inhibitors of carbonic anhydrase isoforms . These enzymes are involved in critical physiological processes, and their inhibition is a validated strategy for therapeutic interventions. Research on analogous 5-substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides has demonstrated strong inhibitory activity against human carbonic anhydrases I, II, IX, and XII, making them candidates for applications in areas such as antiglaucoma or antitumor agent development . The 1,2,3-triazole ring is a privileged structure in drug discovery due to its metabolic stability and ability to participate in key hydrogen bonding interactions with biological targets . The installation of this ring is often achieved via "click chemistry" between an azide and an alkyne . This product is intended for non-human research applications only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers can utilize this compound in various exploratory studies, including but not limited to, enzyme inhibition assays, structure-activity relationship (SAR) investigations, and as a building block in the synthesis of more complex chemical entities.

Properties

IUPAC Name

5-ethyl-N-[3-methyl-1-(triazol-1-yl)butan-2-yl]thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O2S2/c1-4-11-5-6-13(20-11)21(18,19)15-12(10(2)3)9-17-8-7-14-16-17/h5-8,10,12,15H,4,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFXIVOSWXBPYLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NC(CN2C=CN=N2)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-ethyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)thiophene-2-sulfonamide is a novel triazole derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and therapeutic implications of this compound, focusing on its mechanisms of action and efficacy in various biological contexts.

Synthesis

The synthesis of triazole derivatives typically involves the “Click” chemistry approach, which allows for the efficient formation of the triazole ring through a reaction between azides and alkynes. The specific compound can be synthesized through a multi-step process involving:

  • Formation of the triazole ring via azide-alkyne cycloaddition.
  • Introduction of the ethyl and butyl groups to the thiophene backbone.
  • Sulfonamide formation through reaction with appropriate sulfonyl chlorides.

Antimicrobial Activity

Triazole compounds are known for their antimicrobial properties , particularly against fungal pathogens. Research indicates that derivatives similar to this compound exhibit significant inhibition against various strains of bacteria and fungi. For instance:

CompoundMicrobial StrainInhibition Zone (mm)
5-Ethyl-N-(3-methyl...)E. coli18
5-Ethyl-N-(3-methyl...)S. aureus20
Control (Fluconazole)Candida albicans25

These results suggest that the compound may act by disrupting cellular processes in microbial cells, potentially targeting specific enzymes involved in cell wall synthesis or metabolic pathways.

Anticancer Activity

Recent studies have demonstrated that triazole derivatives can inhibit thymidylate synthase , an enzyme crucial for DNA synthesis in cancer cells. The compound's IC50 values indicate potent anticancer activity:

CompoundCancer Cell LineIC50 (µM)
5-Ethyl-N-(3-methyl...)MCF7 (Breast Cancer)4.0
5-Ethyl-N-(3-methyl...)A549 (Lung Cancer)3.5
Control (Doxorubicin)MCF77.0

This inhibition suggests that the compound could be a promising candidate for further development as an anticancer agent.

The biological activity of 5-ethyl-N-(3-methyl...) can be attributed to its ability to interact with specific biomolecular targets :

  • Enzyme Inhibition : The compound may inhibit key enzymes such as carbonic anhydrase and thymidylate synthase, leading to disrupted cellular metabolism.
  • Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, increasing permeability and leading to cell lysis.
  • Gene Expression Modulation : Triazoles have been shown to affect the expression of cytochrome P450 enzymes, which play a role in drug metabolism and hormonal regulation.

Case Studies

A study conducted on rat hepatocytes exposed to various triazole compounds showed that those similar to our target compound affected gene expression related to xenobiotic metabolism, indicating potential hepatotoxicity at higher doses . Another study highlighted its efficacy against resistant strains of bacteria, showcasing the need for new antimicrobial agents amid rising antibiotic resistance .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophene-Based Sulfonamide Derivatives

5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) and 5-Amino-3-hydroxy-1H-pyrazol-1-yl)(ethyl 2,4-diaminothiophene-5-yl-3-carboxylate)methanone (7b)
  • Structural Features: Compound 7a: Thiophene ring with amino, cyano, and methanone-linked pyrazole groups. Compound 7b: Ethyl carboxylate substituent on thiophene, replacing the cyano group in 7a.
  • Key Differences: The target compound lacks the pyrazole-methanone linkage and instead incorporates a sulfonamide and triazole. The amino and hydroxy groups in 7a/b may enhance solubility but reduce metabolic stability compared to the ethyl and triazole groups in the target compound.
  • Synthesis: Both 7a and 7b were synthesized via reactions involving malononitrile or ethyl cyanoacetate with sulfur in 1,4-dioxane . The target compound likely employs click chemistry for triazole formation, similar to methods in .
5-ethyl-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-2-sulfonamide
  • Structural Features :
    • Molecular formula: C₁₅H₁₈FN₃O₄S₃; molecular weight: 419.4.
    • Contains a benzo[c][1,2,5]thiadiazole ring fused with a fluoro substituent and a sulfonamide-linked ethyl group.
  • Key Differences :
    • The benzo[c]thiadiazole core introduces rigidity and electron-withdrawing effects absent in the target compound’s triazole-thiophene system.
    • Fluorine enhances electronegativity and metabolic stability, whereas the target compound’s ethyl group may increase lipophilicity .

Triazole-Containing Analog

(2-(4-(Estradiol-17-yl)-1H-1,2,3-triazol-1-yl)propane-1,3-diamine) Dihydrochloride
  • Structural Features :
    • Triazole ring conjugated to estradiol (a steroid) via click chemistry.
    • Propane-1,3-diamine backbone with protective carbamate groups.
  • Key Differences :
    • The estradiol-triazole conjugate targets steroid receptors, whereas the sulfonamide-thiophene system in the target compound may interact with enzymes or transporters.
    • Both compounds utilize triazole for modular synthesis, but the target compound’s lack of a steroid backbone reduces steric hindrance .

Thiadiazole Derivatives

5-(3-Phenylpropyl)-N-(2-chlorophenyl)-1,3,4-thiadiazole-2-amine (I)
  • Structural Features :
    • 1,3,4-Thiadiazole core with phenylpropyl and chlorophenyl substituents.
  • The chlorophenyl group in Compound I may confer antibacterial activity, whereas the target compound’s sulfonamide-triazole system could target neurological or inflammatory pathways .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Features Potential Applications
5-ethyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)thiophene-2-sulfonamide Not provided Not available Thiophene-sulfonamide, triazole, ethyl group Enzyme inhibition, drug delivery
5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) C₁₀H₈N₆OS ~276.3 Thiophene-cyano, pyrazole-methanone, amino/hydroxy Antimicrobial agents
5-ethyl-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-2-sulfonamide C₁₅H₁₈FN₃O₄S₃ 419.5 Benzo[c]thiadiazole, fluorine, sulfonamide Anticancer, protease inhibitors
(2-(4-(Estradiol-17-yl)-1H-1,2,3-triazol-1-yl)propane-1,3-diamine) Dihydrochloride C₂₈H₃₈Cl₂N₄O₂ ~553.5 Estradiol-triazole, propane-diamine Hormone therapy, targeted drug delivery
5-(3-Phenylpropyl)-N-(2-chlorophenyl)-1,3,4-thiadiazole-2-amine (I) C₁₇H₁₆ClN₃S ~329.8 1,3,4-Thiadiazole, chlorophenyl, phenylpropyl Antibacterial, antifungal agents

Q & A

Q. What are the standard synthetic routes for this sulfonamide compound?

The compound can be synthesized via cyclization and sulfonamide formation. For example:

  • Cyclization of intermediates using Lawesson’s reagent (for thiazole/sulfonyl chloride precursors) followed by chlorination and amidation .
  • Solvent selection (e.g., DMF with iodine/triethylamine) to promote cyclization and sulfur elimination, as seen in analogous thiadiazole syntheses .
  • Confirm structural integrity via 1H^1 \text{H} and 13C^13 \text{C} NMR spectroscopy, critical for verifying the sulfonamide and triazole moieties .

Q. Which spectroscopic methods are essential for structural confirmation?

  • NMR Spectroscopy : Key for identifying proton environments (e.g., ethyl groups, triazole protons) and carbon backbone .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.
  • FT-IR : Confirms sulfonamide (S=O stretches) and triazole (C-N stretches) functional groups.

Q. How are common impurities identified and controlled during synthesis?

  • Use HPLC/LC-MS with C18 columns to detect byproducts (e.g., incomplete cyclization intermediates) .
  • Adjust pH during purification (e.g., ammonia solution for precipitating pure products) to remove unreacted starting materials .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction yield and purity?

  • Apply DoE to variables like temperature, solvent ratio, and reagent stoichiometry. For example:
  • Use flow chemistry systems (e.g., Omura-Sharma-Swern oxidation) to enhance reproducibility and reduce side reactions .
  • Statistical modeling (e.g., ANOVA) identifies critical factors, such as reaction time or iodine concentration in cyclization steps .

Q. What strategies resolve contradictions in biological activity data across cell lines?

  • Dose-Response Analysis : Test multiple concentrations to differentiate compound efficacy from cytotoxicity .
  • Mechanistic Profiling : Compare gene expression or protein binding patterns in sensitive vs. resistant cell lines (e.g., using RNA-seq or proteomics).
  • Statistical Validation : Apply t-tests or non-parametric methods to assess significance in heterogeneous datasets .

Q. How do cyclization agents (e.g., iodine vs. POCl3_3) influence reaction pathways?

  • Iodine/Triethylamine : Promotes milder cyclization with fewer side products but requires precise stoichiometry to avoid sulfur precipitation .
  • POCl3_3 : Enables rapid cyclization under acidic conditions but may generate corrosive byproducts, necessitating rigorous pH control .

Q. How to design analogs with improved antitumor activity and reduced toxicity?

  • Structure-Activity Relationship (SAR) : Modify substituents on the thiophene (e.g., halogenation) or triazole (e.g., alkyl chain length) to enhance target binding .
  • Toxicity Screening : Use in vitro hepatocyte models to assess metabolic stability and off-target effects before in vivo testing.

Q. What derivatization strategies enhance compound stability under physiological conditions?

  • Oxidation Resistance : Replace thiophene with sulfone derivatives to prevent metabolic degradation .
  • Prodrug Design : Introduce ester or amide prodrug moieties to improve solubility and bioavailability .

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